Lapazine

Catalog No.
S640779
CAS No.
M.F
C21H18N2O
M. Wt
314.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lapazine

Product Name

Lapazine

IUPAC Name

5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3

InChI Key

FZDDZFZNAODGER-UHFFFAOYSA-N

Synonyms

lapazine

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C

Lapazine is a synthetic phenazine derivative of the natural product β-lapachone, investigated primarily for its potent antitubercular activity. [1] As a member of the phenazine class, its biological function is linked to its redox-active core, which can induce oxidative stress in target pathogens. [2] A critical procurement and handling characteristic is its low solubility in aqueous solutions, a factor that has necessitated the development of advanced formulation strategies to enable its use in biological systems. [1]

Direct substitution of Lapazine with its immediate synthetic precursor, β-lapachone, is unsuitable for research targeting phenazine-specific mechanisms. The synthesis converts the ortho-quinone structure of β-lapachone into a fundamentally different phenazine core. [1] This transformation alters the compound's electronic properties, redox potential, and molecular targets, making the two compounds distinct chemical entities for structure-activity relationship (SAR) studies and mechanism-of-action investigations. Procuring Lapazine is necessary for projects where the specific properties of its phenazine scaffold are required, as these are not present in its quinone-based precursor.

Enhanced In Vitro Potency Against Drug-Resistant Mycobacterium tuberculosis

Lapazine demonstrates potent activity against a rifampicin-resistant strain of *M. tuberculosis*, showing a lower Minimum Inhibitory Concentration (MIC) against the resistant strain than the standard H37Rv strain. [1] This suggests a mechanism of action that is not compromised by the mutations conferring resistance to rifampicin, a frontline TB drug.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data1.56 µg/mL (vs. Rifampicin-Resistant M. tuberculosis)
Comparator Or BaselineH37Rv M. tuberculosis strain: 3.00 µg/mL
Quantified DifferenceApproximately 2x more potent against the tested rifampicin-resistant strain.
ConditionsIn vitro culture of Mycobacterium tuberculosis strains.

For researchers developing novel therapeutics for multidrug-resistant tuberculosis (MDR-TB), this compound offers a validated starting point that circumvents a common resistance pathway.

Validated Compatibility with PLGA Nanoparticle Formulation to Overcome Poor Solubility

A significant handling and bioavailability challenge for Lapazine is its low aqueous solubility. However, it has been successfully encapsulated into poly(DL-lactide-co-glycolide) (PLGA) nanoparticles, a widely used biodegradable polymer for drug delivery systems. [1] The formulation achieved a high drug loading, demonstrating the compound's suitability for established encapsulation processes.

Evidence DimensionDrug Loading in PLGA Nanoparticles
Target Compound Data137.07 mg/g
Comparator Or BaselinePCL Nanoparticles: 54.71 mg/g
Quantified DifferenceAchieved 2.5x higher drug loading in PLGA compared to PCL.
ConditionsNanoparticle formulation via an emulsification-solvent evaporation method.

This provides a clear, published pathway to a viable formulation, de-risking procurement for buyers concerned with the compound's poor solubility and ensuring it can be processed into a deliverable form for in vivo studies.

Defined High-Purity Synthesis Route from a Readily Available Precursor

Lapazine is synthesized from β-lapachone, a well-characterized ortho-quinone. The synthesis and purification protocol has been shown to yield Lapazine with a purity of nearly 100%, as verified by Gas Chromatography coupled to a Flame Ionization Detector (GC-FID). [1] This high-purity synthesis ensures reproducibility in downstream experimental results.

Evidence DimensionPurity Degree
Target Compound Data~100%
Comparator Or BaselineStandard analytical chemistry purity requirements.
Quantified DifferenceMeets high-purity standard for preclinical research.
ConditionsAnalysis by GC-FID following synthesis and purification.

For buyers requiring high-purity material for sensitive biological assays, this confirms that a robust method exists to produce a consistent, high-grade product, minimizing batch-to-batch variability.

Screening and Lead Development for Multidrug-Resistant Tuberculosis (MDR-TB)

Given its demonstrated in vitro potency against a rifampicin-resistant strain of *M. tuberculosis*, Lapazine is a primary candidate for research programs focused on identifying and optimizing novel compounds that bypass existing antibiotic resistance mechanisms. [1]

Developing Advanced Formulations for Poorly Soluble Antimicrobial Agents

Lapazine serves as an effective model compound for developing and testing drug delivery platforms, such as PLGA nanoparticles. Its proven high-loading capacity makes it suitable for studies aiming to enhance the bioavailability of hydrophobic drugs for infectious disease applications. [1]

Structure-Activity Relationship (SAR) Studies within the Phenazine Class

As a well-characterized phenazine derived from a distinct quinone precursor, Lapazine is an ideal tool for medicinal chemists performing SAR studies to understand the specific contributions of the phenazine core to antimycobacterial activity.

XLogP3

4.9

Dates

Last modified: 07-20-2023

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